molecular formula C14H14N2O3 B177184 (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine CAS No. 126991-22-8

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine

Cat. No. B177184
CAS RN: 126991-22-8
M. Wt: 258.27 g/mol
InChI Key: AYXCJSMKISRCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an amine derivative, which means it contains a nitrogen atom. Amines are a group of organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, without specific data for “(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that “(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine” can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. These properties can be determined experimentally .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14-9-5-2-6-11(14)10-15-12-7-3-4-8-13(12)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXCJSMKISRCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428640
Record name (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine

CAS RN

126991-22-8
Record name (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 g (0.177 mole) of 1-Flouro-2-nitrobenzene is added to a 500 ml round bottom flask containing a solution of 200 ml of anhydrous DMF and 24.28 g (0.177 mole) of 2-Methoxybenzylamine. 73.27 g (0.531 mole) of K2CO3 is added and the reaction mixture is stirred at room temperature for 3 hours. The reaction mixture is filtered through celite and washed with 400 ml of ethyl acetate. The filtrate is then washed twice with 200 mL saturated brine and twice with 200 mL water. The organic layer is dried over anhydrous Na2SO4 concentrated in vacuo to afford 32 g (0.13 mole, 76%) of (2-methoxy-benzyl)-(2-nitro-phenyl)-amine (1). 1H NMR (400 MHz, DMSO) 8.6 (m, 1H), 8.0 (m, 1H), 7.4 (m, 1H), 7.2 (m, 2H), 7.0 (m, 1H), 6.8 (m, 2H), 6.6 (m, 1H) 4.6 (m, 2H), 3.8(s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
73.27 g
Type
reactant
Reaction Step Two
Quantity
24.28 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.